molecular formula C8H6ClNS B13248175 5-Chloro-7-methyl-1,3-benzothiazole

5-Chloro-7-methyl-1,3-benzothiazole

Cat. No.: B13248175
M. Wt: 183.66 g/mol
InChI Key: GFDRAHBRJSSHLL-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with chlorine at position 5 and a methyl group at position 5. Benzothiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chlorine and methyl substituents likely influence its electronic properties, solubility, and reactivity, as observed in related compounds .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-chloro-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3

InChI Key

GFDRAHBRJSSHLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Aminothiophenol Derivatives

Method Overview:
This approach involves the cyclization of halogenated 2-aminothiophenol derivatives with acylating agents, typically acetic anhydride, under controlled conditions to form benzothiazole rings substituted with desired functional groups.

Reaction Pathway:

  • Starting materials: 2-aminothiophenol derivatives bearing halogen substituents (Cl, Br) at specific positions.
  • Acylation: Reaction with acetic anhydride in a solvent such as glacial acetic acid.
  • Cyclization: Facilitated by heating at 110-150°C, leading to ring closure and formation of benzothiazole core.

Key Parameters:

Parameter Range Notes
Temperature 110-150°C Promotes cyclization without decomposition
Reaction Time 0.5-2 hours Sufficient for complete cyclization
Acetic Anhydride to Aminothiophenol Ratio 0.8:1 to 2:1 Ensures complete acylation
Solvent Glacial acetic acid Provides a suitable medium for reaction

Process Details:

  • The reaction mixture is heated to the specified temperature, then cooled to room temperature.
  • Filtration removes excess reagents and byproducts.
  • The filtrate is cooled further (0-5°C), and sodium hydroxide solution (1-20%) is added gradually to neutralize and facilitate ring closure.
  • Organic solvents such as methylene dichloride or hexane are used for extraction.
  • Underpressure distillation removes residual solvents, yielding the benzothiazole derivative.

Advantages:

  • High yields (~90%)
  • Simple operation without catalysts
  • Reusable organic solvents reduce environmental impact

Direct Functionalization of Benzothiazole Core

Method Overview:
Post-synthesis modification of the benzothiazole core allows for selective substitution at specific positions, such as the 5- or 7-position, via electrophilic substitution or halogenation followed by further functionalization.

Procedure:

  • Synthesize the parent benzothiazole compound through cyclization.
  • Halogenate at the desired position (e.g., 5- or 7-position) using halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
  • Introduce methyl groups via methylation reactions, such as methylation with methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions:

Step Reagents Conditions Notes
Halogenation NCS or NBS Room temperature or mild heating Selectivity depends on reaction parameters
Methylation Methyl iodide or dimethyl sulfate Basic medium, e.g., potassium carbonate Ensures methyl group attachment at desired position

Advantages:

  • Allows precise substitution at specific positions
  • Suitable for diversification of benzothiazole derivatives

Green Synthesis via Catalytic Condensation

Method Overview:
Green chemistry approaches utilize heterogeneous catalysts to promote condensation reactions between 2-aminothiophenol and aromatic aldehydes, forming benzothiazoles with minimal environmental impact.

Catalytic System:

  • Catalysts such as SnP₂O₇ facilitate the reaction under mild conditions.
  • Reaction involves condensation of 2-aminothiophenol with aldehydes bearing methyl and chloro substituents at specific positions.

Reaction Conditions:

Parameter Details Notes
Catalyst SnP₂O₇ Reusable, environmentally friendly
Solvent Dioxane or water Green solvents preferred
Temperature 80-120°C Short reaction times (8-35 min)

Process:

  • Mix 2-aminothiophenol with the substituted aldehyde and catalyst.
  • Reflux for 8-35 minutes.
  • Filter and purify the resulting benzothiazole derivative.

Advantages:

  • High yields (87-95%)
  • Short reaction times
  • Catalyst reusability reduces waste

Summary of Preparation Parameters and Data Table

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Cyclization of halogenated aminothiophenols 2-Aminothiophenol derivatives Acetic anhydride 110-150°C, 0.5-2 hours 90-92% Industrial scalability
Halogenation & methylation Benzothiazole core NCS/NBS, methylating agents Mild to moderate heating 85-95% Precise substitution
Catalytic condensation 2-Aminothiophenol + aromatic aldehyde SnP₂O₇ catalyst 80-120°C, 8-35 min 87-95% Environmentally friendly

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

5-Chloro-7-methyl-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5-Chloro-7-methyl-1,3-benzothiazole with structurally similar compounds, focusing on substituent effects, spectroscopic data, and physical properties. Key analogs from the evidence include benzodithiazines and substituted benzothiazoles.

Substituent Effects and Physical Properties

Compound Name Substituents Melting Point (°C) Key Functional Groups
This compound* Cl (C5), CH₃ (C7) Not reported Benzothiazole core
Compound 10 Br, Cl, OCH₃, SO₂ 311–312 (dec.) Bromo, methoxy, sulfone
Compound 11 Br, Cl, SO₂ 337–338 (dec.) Bromo, chloro, sulfone
Compound 3 COOCH₃, N-methylhydrazine, SO₂ 252–253 (dec.) Carboxylate, hydrazine
5-Chloro-2-phenyl-1,3-benzothiazole Cl (C5), Ph (C2) Not reported Phenyl, benzothiazole core
  • Key Observations :
    • Electron-withdrawing groups (EWGs) like sulfone (SO₂) and halogens (Cl, Br) increase thermal stability, as seen in compounds 10 and 11 (melting points >300°C) .
    • Electron-donating groups (EDGs) such as methyl (CH₃) or methoxy (OCH₃) may reduce melting points compared to EWGs. For example, Compound 3 with a carboxylate group melts at 252–253°C .
    • The phenyl-substituted benzothiazole () is pharmacologically active, suggesting that this compound may also exhibit bioactivity modulated by its substituents .

Spectroscopic Comparison

  • Infrared (IR) Spectroscopy :

    • Benzothiazoles and benzodithiazines exhibit strong absorption for C=N (1600–1620 cm⁻¹) and SO₂ (1150–1350 cm⁻¹) .
    • The methyl group in this compound would show C-H stretching near 2850–2960 cm⁻¹, similar to Compound 3 (δ 3.30 ppm for N-CH₃ in NMR) .
  • NMR Spectroscopy :

    • Aromatic protons : In benzodithiazines, H-5 and H-8 protons resonate at δ 8.03–8.11 ppm (1H-NMR) due to deshielding by sulfone groups . For this compound, analogous protons are expected near δ 7.5–8.5 ppm.
    • Methyl groups : The CH₃ substituent in the target compound would likely appear as a singlet at δ 2.4–2.5 ppm, as seen in analogs like Compound 10 (δ 2.44 ppm for CH₃-7) .

Biological Activity

5-Chloro-7-methyl-1,3-benzothiazole (C₉H₈ClN₃S) is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound features a fused benzene and thiazole ring system with a chlorine atom at the 5-position and a methyl group at the 7-position. The molecular weight is approximately 183.66 g/mol. This unique arrangement enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication, such as DNA gyrase and dihydroorotase. This inhibition is critical for bacterial growth and survival .
  • Pathway Modulation : It modulates various signaling pathways related to cell proliferation and inflammation, suggesting its potential use as an anticancer and anti-inflammatory agent.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated effectiveness against various bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate potent antibacterial activity, often in the low nanomolar range .
  • Fungal Activity : The compound also exhibits antifungal properties, making it a candidate for developing new antifungal agents.

Anticancer Potential

Studies have indicated that this compound may inhibit cancer cell proliferation through its interaction with specific molecular targets:

  • Inhibition of Cancer Pathways : It has been shown to inhibit pathways involved in cancer cell growth, which could be leveraged for anticancer therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-methyl-1,3-benzothiazoleChlorine at position 5; methyl at position 2Different substitution pattern affects reactivity
7-Chloro-1,3-benzothiazoleChlorine at position 7; no methyl groupVariation in chlorine positioning alters properties
2-Methyl-1,3-benzothiazoleMethyl group at position 2; no chlorineLacks halogen; different biological activity profile

The unique positioning of the chlorine and methyl groups in this compound enhances both its chemical reactivity and biological activity compared to other derivatives .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various applications:

  • Antibacterial Studies : A study reported that this compound exhibited low nanomolar inhibition against bacterial topoisomerases, showcasing broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Research demonstrated that it can inhibit specific cancer-related enzymes and pathways, indicating potential as an anticancer agent .
  • Anti-tubercular Activity : Docking studies suggest that it may effectively target DprE1 in Mycobacterium tuberculosis, highlighting its potential as a lead compound for new anti-tubercular drugs .

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